7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound belonging to the class of thienopyrimidines, which are known for their diverse biological activities. This compound features a nitro group at the 7-position and a pyrimidinone ring structure fused with a thiophene moiety. The unique structural characteristics of 7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one contribute to its potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals targeting various diseases.
The compound can be synthesized through various methods detailed in scientific literature, with significant research focusing on its biological evaluation and potential therapeutic applications. Notable studies include evaluations against Mycobacterium tuberculosis and investigations into its antitumor properties .
7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one can be classified as:
The synthesis of 7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one can be achieved through several routes. One common method involves the condensation of appropriate thiophene derivatives with pyrimidine precursors. For instance, starting from 2-amino-4,5-dimethylthiophene derivatives and reacting them with suitable carbonyl compounds under acidic conditions has been reported .
The molecular structure of 7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one consists of:
7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions:
These reactions can be monitored using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy to confirm product formation and purity.
The mechanism of action for 7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one primarily involves its interaction with biological targets such as enzymes or receptors involved in disease processes. For example:
Data from biological assays indicate that compounds within this class may exhibit cytotoxicity against cancer cell lines and antimicrobial activity against bacterial strains like Mycobacterium tuberculosis .
Relevant data from studies indicate that variations in substituents on the thienopyrimidine core can significantly affect both solubility and biological activity.
7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific uses:
Research continues to explore its full therapeutic potential across various fields of medicine and pharmacology .
Thienopyrimidines constitute a class of bicyclic heterocyclic compounds formed by fusing a thiophene ring with a pyrimidine ring. The three possible structural isomers—thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine—are distinguished by their fusion patterns, which dictate atomic connectivity and electronic distribution [8] [10]. The compound 7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one features a thiophene fused to pyrimidine at the [3,2-d] positions, with a carbonyl at C4 and a nitro group at C7 (Figure 1). According to IUPAC conventions, the "4-one" suffix denotes the carbonyl oxygen at position 4, while "3H,4H" indicates partial saturation at N3 and C4, creating a 3,4-dihydropyrimidin-4-one system [1] [3]. This structural arrangement confers planarity and rigidity, facilitating π-stacking interactions in biological targets [7] [8].
Table 1: Structural Characteristics of Thienopyrimidine Isomers
Isomer | Fusion Pattern | Carbonyl Position | Key Substitution Sites |
---|---|---|---|
Thieno[3,2-d]pyrimidine | Thiophene C3-C4 fused to pyrimidine C2-N3 | Typically C4 | C2, C6, C7 |
Thieno[2,3-d]pyrimidine | Thiophene C2-C3 fused to pyrimidine C4-N3 | Typically C4 | C2, C5, C6 |
Thieno[3,4-d]pyrimidine | Thiophene C3-C4 fused to pyrimidine C4-N5 | Variable | C2, C6 |
The 7-position in thieno[3,2-d]pyrimidin-4-ones is electron-deficient due to the adjacent nitro group, making it susceptible to nucleophilic substitution. This electronic profile differentiates it from the [2,3-d] isomer, where substituents at C6 are sterically shielded [8]. X-ray crystallography confirms that the nitro group lies coplanar with the heterocyclic core, enhancing conjugation and dipole interactions .
Nitro-substituted thienopyrimidines serve as privileged scaffolds in drug discovery due to their bioisosteric resemblance to purine bases and tunable electronic properties. The 7-nitro group acts as both a hydrogen-bond acceptor and an electron-withdrawing moiety, enhancing binding affinity to kinase ATP pockets and modulating cellular permeability [2] [7]. Key therapeutic applications include:
Table 2: Biological Activities of Nitro-Thienopyrimidine Derivatives
Compound | Target/Activity | Potency (IC₅₀/EC₅₀) | Therapeutic Area |
---|---|---|---|
7-Nitro-thieno[3,2-d]pyrimidin-4-one | DGAT1 inhibition | Not specified | Metabolic disorders |
HY3 | RIPK2 inhibition | 11 nM | Inflammatory diseases |
Compound l | MDA-MB-231 cell inhibition | 27.6 μM | Triple-negative breast cancer |
PY848 | T. brucei PTR1 inhibition | 70 nM | Antiparasitic |
The nitro group also serves as a synthetic handle for further functionalization. Reduction to amino derivatives or transition-metal-catalyzed cross-coupling expands structural diversity for SAR studies [9]. However, metabolic stability remains a challenge, as nitro groups can undergo reductase-mediated activation to reactive intermediates [7] [8].
The synthesis of 7-nitro derivatives evolved from early cyclization methods for unsubstituted thienopyrimidinones. Key milestones include:
Table 3: Evolution of Synthetic Methods for 7-Nitro-Thieno[3,2-d]pyrimidin-4-one
Synthetic Method | Conditions | Yield | Advantages/Limitations |
---|---|---|---|
Formamide cyclization | 150–200°C, 6–24 h | 60–75% | Simple reagents; poor regioselectivity for nitro |
Post-cyclization nitration | HNO₃/AcOH, 0°C, 2 h | 45–65% | Requires protection/deprotection; byproduct formation |
Chloroacetonitrile cyclization | POCl₃, 1,4-dioxane, 80°C, 10 h | 50–90% | Compatible with nitro-substituted aminothiophenes |
Microwave-assisted synthesis | DMF-DMA, 200 W, 120°C, 20 min | 85–95% | Rapid, high yield; requires specialized equipment |
Patent activity underscores the compound’s industrial relevance. US20060270849A1 detailed cyclization in polar solvents (e.g., lower alcohols), facilitating kilogram-scale production [6]. Contemporary routes emphasize sustainability, such as NaOH-mediated cyclizations in ethanol/water mixtures [9]. Current research focuses on late-stage diversification via C–H functionalization and flow chemistry approaches [5] [7].
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7
CAS No.: